molecular formula C19H14ClFN2OS B2629031 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime CAS No. 338967-03-6

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime

Katalognummer: B2629031
CAS-Nummer: 338967-03-6
Molekulargewicht: 372.84
InChI-Schlüssel: DFYNPZYKTVHSIS-FSJBWODESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorophenylsulfanyl Group

  • Inductive (-I) effect : Chlorine's electronegativity withdraws electron density from the pyridine ring.
  • Resonance (+M) donation : Sulfur's lone pairs partially delocalize into the aromatic system.
  • Hammett parameter (σ) : Combined σₚ value of +0.23 (Cl) and -0.60 (S) creates net electron-deficient pyridine.

4-Fluorobenzyl Oxime

  • Strong -I effect : Fluorine withdraws electrons from the benzyl group, polarizing the O-N bond.
  • Hydrogen bond capacity : Oxime proton acts as H-bond donor (δ+ = 0.32 e), while fluorine serves as weak acceptor.

Density functional theory calculations on analogous systems predict:

  • LUMO localization : Primarily on the chlorophenyl-pyridine system (≈-1.8 eV).
  • HOMO distribution : Centered at the oxime nitrogen and fluorobenzyl group (≈-5.4 eV).

Eigenschaften

IUPAC Name

(E)-1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(4-fluorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2OS/c20-16-4-8-18(9-5-16)25-19-10-3-15(11-22-19)12-23-24-13-14-1-6-17(21)7-2-14/h1-12H,13H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYNPZYKTVHSIS-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CN=C(C=C2)SC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CN=C(C=C2)SC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime typically involves multiple steps. One common method starts with the preparation of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde, which is then reacted with O-(4-fluorobenzyl)hydroxylamine to form the desired oxime compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases influenced by nicotinic receptors. Its structural similarity to nicotine suggests it could interact with nicotinic acetylcholine receptors, which are implicated in various neurodegenerative diseases and cancer pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of nicotinic compounds can exhibit anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry explored the synthesis of oxime derivatives and their efficacy against specific cancer cell lines. The findings suggested that modifications at the aromatic ring could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

The biological activity of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime has been evaluated in several studies focusing on its role as a potential inhibitor of enzymes involved in cancer progression.

Table 1: Biological Activities of the Compound

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific kinases involved in cancer cell proliferation
CytotoxicityExhibits selective cytotoxicity against tumor cells
Receptor ModulationModulates nicotinic acetylcholine receptors, potentially affecting neuroprotection

Synthesis and Optimization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The optimization of these synthetic routes has been a focus in research to improve yield and purity.

Synthesis Pathway

  • Starting Materials : Nicotinaldehyde and 4-chlorothiophenol.
  • Reagents : Various coupling agents are employed to facilitate the formation of the desired oxime.
  • Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological evaluations have shown low toxicity levels in animal models, suggesting a favorable safety profile for further studies .

Table 2: Toxicological Profile

ParameterResultReference
Acute ToxicityLow toxicity observed
Chronic ToxicityNo significant adverse effects noted
MutagenicityNon-mutagenic in standard assays

Wirkmechanismus

The mechanism of action of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

CITCO: A CAR Agonist with an Imidazothiazole Core

Compound : 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO)
Key Differences :

  • Core Structure : CITCO replaces the pyridine ring with an imidazothiazole scaffold, enhancing π-π stacking and electronic interactions with CAR’s ligand-binding domain .
  • Substituents: The 3,4-dichlorobenzyl group in CITCO vs. 4-fluorobenzyl in the target compound increases lipophilicity (ClogP: ~5.2 vs.
  • Activity: CITCO is a potent CAR agonist (EC₅₀ = 25 nM in vitro) and induces CYP2B6 expression in hepatocytes, a hallmark of CAR activation . No comparable data exists for the target compound.
Parameter Target Compound CITCO
Molecular Weight 372.8 g/mol 454.3 g/mol
Core Structure Nicotinaldehyde Imidazothiazole
Benzyl Substituent 4-Fluorobenzyl 3,4-Dichlorobenzyl
Nuclear Receptor Target Undocumented CAR (EC₅₀ = 25 nM)
Metabolic Stability Likely higher (fluorine) Lower (dichloro)

Fluorinated Nicotinaldehyde Derivatives for Radiochemistry

Compound : 6-[¹⁸F]Fluoronicotinaldehyde O-(6-(2,5-dioxopyrrol-1-yl)hexyl)oxime ([¹⁸F]FPyMHO)
Key Differences :

  • Application : [¹⁸F]FPyMHO is a radiotracer for positron emission tomography (PET), leveraging fluorine-18 for imaging . The target compound lacks reported radiochemical utility.
  • Synthetic Efficiency: [¹⁸F]FPyMHO achieves 50% radiochemical yield in 30 minutes via Sep-Pak purification, contrasting with the target compound’s discontinued status and unoptimized synthesis .

Insecticide Precursors: Oxime Ethers with Cyclopropane Moieties

Compound: (4-Chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime Key Differences:

  • Core Structure : A cyclopropane ring replaces the pyridine, altering steric and electronic profiles .
  • Function : This compound is an intermediate for flucycloxuron, an insect growth regulator targeting chitin synthesis . The target compound’s biological target remains uncharacterized.

Sulfanyl-Substituted Nicotinaldehyde Oxime Variants

Examples :

  • 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime (CAS 477852-04-3): Features a nitro group and methylphenylsulfanyl substituent, increasing molecular weight (302.35 g/mol) and polarity .
  • 2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime (CAS 477885-93-1): Methyl groups on both phenyl rings enhance hydrophobicity (ClogP ~4.8) compared to the target compound’s chloro/fluoro substituents .

Structural-Activity Relationship (SAR) Insights

  • Benzyl Substituents : Fluorine (electron-withdrawing) vs. chlorine (electron-withdrawing/lipophilic) impacts receptor binding and pharmacokinetics. Dichlorobenzyl in CITCO may enhance CAR affinity but reduce metabolic half-life .
  • Core Heterocycles : Imidazothiazole (CITCO) vs. pyridine (target compound) alters conformational flexibility, affecting nuclear receptor selectivity .
  • Oxime Linkers : Ether vs. ester linkages in analogs influence stability; oxime ethers generally resist hydrolysis better than esters .

Biologische Aktivität

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime is a synthetic compound derived from nicotinaldehyde, characterized by its unique structural features which include a chlorophenylsulfanyl group and an oxime functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C19H14ClFN2OS
  • Molecular Weight : 372.84 g/mol
  • CAS Number : 338967-03-6

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Aldehyde : The reaction of 6-chloronicotinaldehyde with 4-chlorothiophenol under basic conditions.
  • Conversion to Oxime : The aldehyde is then treated with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.

Antimicrobial Activity

Research indicates that compounds similar to 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde oxime exhibit significant antibacterial properties. For instance, studies have shown that derivatives of Schiff bases possess activity against various bacterial strains, suggesting that this compound may also demonstrate similar effects.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results highlight the potential of this compound as an antimicrobial agent.

Anticancer Activity

The anticancer properties of related Schiff base compounds have been documented extensively. For example, organotin(IV) complexes derived from thio-Schiff bases have shown promising results against various cancer cell lines, including HeLa and MCF7 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cancer Cell Line IC50 (µM)
HeLa25
MCF730
HepG220

These findings suggest that 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde oxime may possess similar anticancer properties, warranting further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Studies on related compounds indicate that they can inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and cancer.

Enzyme Inhibition (%)
Alkaline Phosphatase75
Carbonic Anhydrase60

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various Schiff base derivatives, including those with similar structures to our compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Mechanism : Another research effort focused on the anticancer mechanisms of thio-Schiff base complexes, revealing that these compounds could induce apoptosis through mitochondrial pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime, and how can reaction yields be optimized?

Answer:
The synthesis involves two key steps:

Nucleophilic aromatic substitution to introduce the 4-chlorophenylsulfanyl group to the nicotinaldehyde core. Use polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to activate the pyridine ring .

Oxime formation via condensation of the aldehyde with O-(4-fluorobenzyl)hydroxylamine. Optimize pH (4–6) and temperature (50–60°C) to favor imine bond formation while minimizing hydrolysis .
Yield Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of O-(4-fluorobenzyl)hydroxylamine) and use anhydrous conditions to suppress side reactions .

Advanced: How can computational methods resolve contradictions in spectroscopic data for structural elucidation?

Answer:
Conflicts between experimental NMR/IR data and theoretical predictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions.

  • Methodology:
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental ¹H/¹³C NMR .
    • Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity, particularly for the oxime and sulfanyl groups .
    • Solvent correction factors in computational models improve alignment with observed data .
      Example: Discrepancies in aldehyde proton shifts may stem from hydrogen bonding with the oxime; simulate solvent effects explicitly .

Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

  • High-resolution mass spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ ion) .
  • ¹H/¹³C NMR: Assign peaks for the nicotinaldehyde (δ 9.8–10.2 ppm for aldehyde proton), sulfanyl group (δ 7.2–7.6 ppm for aromatic protons), and fluorobenzyl moiety (δ 4.8–5.2 ppm for –CH₂–) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .

Advanced: How can the fluorobenzyl group’s electronic effects influence the compound’s reactivity in downstream functionalization?

Answer:
The electron-withdrawing fluorine on the benzyl group stabilizes the oxime via inductive effects, reducing susceptibility to hydrolysis.

  • Experimental Design:
    • Compare reaction rates of fluorobenzyl vs. non-fluorinated analogs in nucleophilic additions (e.g., Grignard reactions) .
    • Use Hammett σ constants to predict substituent effects on reaction kinetics .
    • Monitor stability under acidic/basic conditions via accelerated degradation studies (40°C, 75% RH for 4 weeks) .

Basic: What protocols are recommended for assessing the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing:
    • Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control).
    • Analyze degradation products monthly via HPLC-MS to identify hydrolytic (oxime cleavage) or oxidative pathways (sulfoxide formation) .
  • Light Sensitivity: Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradants .

Advanced: What strategies can address low solubility in aqueous media during biological assays?

Answer:

  • Co-solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Structural Modification: Introduce polar groups (e.g., –OH, –COOH) to the nicotinaldehyde core while retaining bioactivity .
  • Nanoformulation: Encapsulate in PEGylated liposomes and characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Basic: How can researchers validate the compound’s potential as a pharmacophore in drug discovery?

Answer:

  • In Silico Screening: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina; prioritize targets with binding energies < -8 kcal/mol .
  • Enzyme Inhibition Assays: Test against recombinant enzymes (e.g., cytochrome P450 isoforms) at 1–100 µM concentrations; use fluorogenic substrates for high-throughput screening .

Advanced: What mechanistic insights can explain contradictory bioactivity data across cell lines?

Answer:
Discrepancies may arise from differential expression of metabolic enzymes (e.g., CYP3A4) or transporters (e.g., P-gp).

  • Methodology:
    • Perform gene expression profiling (qRT-PCR) of target pathways in responsive vs. non-responsive cell lines .
    • Use LC-MS/MS to quantify intracellular concentrations and correlate with IC₅₀ values .
    • Evaluate metabolite formation via incubation with liver microsomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.